REACTION_SMILES
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[NH2:1][CH2:2][C:3]([CH3:4])([CH3:5])[NH2:6].[NH2:7][C:8]([NH2:9])=[O:10].[OH2:11]>>[NH:1]([CH2:2][C:3]([CH3:4])([CH3:5])[NH2:6])[C:8]([NH2:7])=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(N)CNC(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |